molecular formula C7H9N3O B14852229 1-(3,5-Diaminopyridin-2-YL)ethanone

1-(3,5-Diaminopyridin-2-YL)ethanone

Cat. No.: B14852229
M. Wt: 151.17 g/mol
InChI Key: QJTVKFIWZGWAOB-UHFFFAOYSA-N
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Description

1-(3,5-Diaminopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 3 and 5, and an ethanone group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Diaminopyridin-2-YL)ethanone typically involves the reduction of nitro-substituted precursors. One common method is the reduction of 3,5-dinitropyridine using iron powder in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Diaminopyridin-2-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, fully reduced amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Diaminopyridin-2-YL)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-Diaminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring can form hydrogen bonds and interact with various biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitropyridin-2-YL)ethanone: A precursor in the synthesis of 1-(3,5-Diaminopyridin-2-YL)ethanone.

    1-(3,5-Dichloropyridin-2-YL)ethanone: A structurally similar compound with different substituents on the pyridine ring.

    1-(3,5-Dimethylpyridin-2-YL)ethanone: Another analog with methyl groups instead of amino groups.

Uniqueness

This compound is unique due to the presence of two amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and materials.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(3,5-diaminopyridin-2-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,8-9H2,1H3

InChI Key

QJTVKFIWZGWAOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)N)N

Origin of Product

United States

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